- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,
Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)
6-(4-Phenylbutoxy)-1-hexanamine is a synthetic amine compound featuring a phenylbutoxy linker attached to a hexylamine backbone. This structure imparts unique physicochemical properties, making it valuable in organic synthesis and pharmaceutical research. The phenylbutoxy group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The primary amine functionality allows for further derivatization, enabling its use as an intermediate in the development of more complex molecules. Its balanced hydrophilicity and hydrophobicity make it suitable for solubility studies and formulation optimization. The compound’s well-defined structure ensures reproducibility in research applications, supporting its utility in medicinal chemistry and material science.
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
CAS No:97664-58-9
MF:C16H27NO
MW:249.391684770584
CID:750957
Update Time:2025-06-07
6-(4-Phenylbutoxy)-1-hexanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexanamine, 6-(4-phenylbutoxy)-
- 6-(4-Phenylbutoxy)-1-hexanamine
- 6-(4-phenylbutoxy)hexan-1-amine
- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
- D 2543
-
- Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
- InChI Key: GNSOSZKMHANCMP-UHFFFAOYSA-N
- SMILES: O(CCCCCCN)CCCCC1C=CC=CC=1
6-(4-Phenylbutoxy)-1-hexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P297920-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$ 221.00 | 2023-09-06 | ||
| TRC | P297920-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$ 476.00 | 2023-09-06 | ||
| TRC | P297920-500mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 500mg |
$849.00 | 2023-05-17 | ||
| TRC | P297920-1g |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 1g |
$1522.00 | 2023-05-17 | ||
| A2B Chem LLC | AX41003-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$333.00 | 2024-07-18 | ||
| A2B Chem LLC | AX41003-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$577.00 | 2024-07-18 |
6-(4-Phenylbutoxy)-1-hexanamine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
Reference
- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,
Production Method 3
Production Method 4
Reaction Conditions
Reference
- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
Reference
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688
Production Method 7
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
Reference
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C
Reference
- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Reference
- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
Reference
- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31
Production Method 11
6-(4-Phenylbutoxy)-1-hexanamine Raw materials
- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester
- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide
- Benzene, [4-[(6-azidohexyl)oxy]butyl]-
6-(4-Phenylbutoxy)-1-hexanamine Preparation Products
6-(4-Phenylbutoxy)-1-hexanamine Related Literature
-
Keqing Gao,Xiaotian Liu,Zhuang Wang,Chenghao Liang,Yueping Xiong RSC Adv., 2016,6, 42447-42451
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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